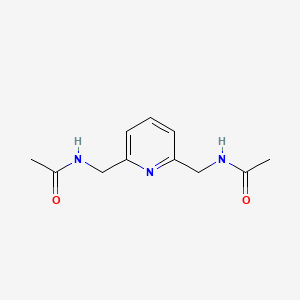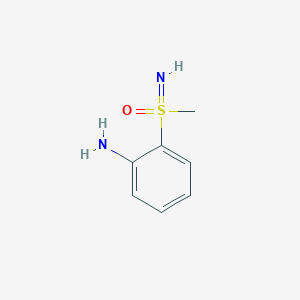
N-(4,4-Diéthoxybutyl)acétamide
Vue d'ensemble
Description
“N-(4,4-Diethoxybutyl)acetamide” is an intermediate in the synthesis of “N-(4,4-Diethoxybutyl)-N-ethylnitrous Amide”. It has a molecular weight of 203.28 and a molecular formula of C10H21NO3 .
Synthesis Analysis
The synthesis of “N-(4,4-Diethoxybutyl)acetamide” involves various reactions. For instance, it can be synthesized through the acid-catalyzed reaction of phenols with N-(4,4-diethoxybutyl)sulfonamides . Another method involves the reaction of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “N-(4,4-Diethoxybutyl)acetamide” is represented by the canonical SMILES: CCOC(CCCNC(=O)C)OCC . The InChI representation is InChI=1S/C10H21NO3/c1-4-13-10(14-5-2)7-6-8-11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12) .Chemical Reactions Analysis
“N-(4,4-Diethoxybutyl)acetamide” can undergo various chemical reactions. For example, it can transform into 3-arylidene-1-pyrrolines through a novel tandem reaction . This reaction involves various arenes with electron-donating and withdrawing groups.Physical And Chemical Properties Analysis
“N-(4,4-Diethoxybutyl)acetamide” has a molecular weight of 203.28 and a molecular formula of C10H21NO3 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Its topological polar surface area is 47.6Ų .Applications De Recherche Scientifique
1. Synthèse de nouveaux inhibiteurs de l'acétyl-CoA carboxylase N-(4,4-Diéthoxybutyl)acétamide est utilisé dans la synthèse de nouveaux inhibiteurs de l'acétyl-CoA carboxylase, qui ont une efficacité in vitro et in vivo sur l'oxydation des graisses . Cette application est particulièrement pertinente dans le domaine de la recherche sur le diabète .
Synthèse de 2-Hetarylpyrrolidines
Le composé est utilisé dans la synthèse de nouvelles 2-Hetarylpyrrolidines via la réaction de N-(4,4-diéthoxybutyl)amidophosphates avec des C-nucléophiles . Cette réaction se déroule dans des conditions douces et donne de bons rendements en l'absence de catalyseurs à base de métaux . Les 2-Hetarylpyrrolidines sont présentes dans de nombreuses molécules médicamenteuses, ce qui rend cette application significative dans la recherche pharmaceutique .
Cyclisation intramoléculaire en tandem/Déplacement 1,3-aryle
this compound est utilisé dans une nouvelle réaction en tandem, qui transforme les N-(4,4-diéthoxybutyl)imines en 3-arylidène-1-pyrrolines . Cette réaction est significative dans la synthèse de composés organiques complexes .
Synthèse de dérivés de pyrrolidine
Le composé est utilisé dans la synthèse de dérivés de pyrrolidine, qui sont parmi les composés hétérocycliques les plus importants et les plus courants . Ces dérivés sont utilisés dans la synthèse de diverses molécules médicamenteuses, ce qui rend cette application importante en chimie médicinale .
Synthèse de molécules médicamenteuses
this compound est utilisé dans la synthèse de diverses molécules médicamenteuses, y compris les médicaments antiviraux utilisés dans le traitement de l'hépatite C, et l'avanafil, un médicament contre la dysfonction érectile . Cela en fait un composé précieux dans le domaine de la découverte et du développement de médicaments .
Synthèse de composés hétérocycliques
Le composé est utilisé dans la synthèse de composés hétérocycliques, qui sont largement utilisés en chimie médicinale, en découverte de médicaments et dans d'autres domaines de la recherche chimique . Cette application est significative en raison de la large gamme d'utilisations des composés hétérocycliques .
Mécanisme D'action
Mode of Action
The mode of action of N-(4,4-Diethoxybutyl)acetamide involves a novel tandem reaction, which transforms N-(4,4-Diethoxybutyl)imines into 3-arylidene-1-pyrrolines . This process combines acid-catalyzed intramolecular cyclization of N-(4,4-Diethoxybutyl)imines and an unusual 1,3-sigmatropic shift of the aryl fragment .
Result of Action
The result of the action of N-(4,4-Diethoxybutyl)acetamide is the formation of 3-arylidene-1-pyrrolines . The X-ray study of products confirmed the E-stereochemistry of the double bonds formed . Cyclic imines that are formed in high/excellent yields are of interest both from the viewpoint of their biological activity and synthetic usefulness .
Action Environment
The action environment of N-(4,4-Diethoxybutyl)acetamide is influenced by several factors. The best yields (99%) are found in boiling xylene in the presence of TsOH (or 2-nitroresocinol) during 40 (50) hours
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,4-Diethoxybutyl)acetamide has several advantages for use in laboratory experiments. It is a relatively stable molecule and is soluble in a variety of solvents. Additionally, it can be synthesized easily and is relatively inexpensive. However, it is important to note that the molecule is toxic and should be handled with care.
Orientations Futures
N-(4,4-Diethoxybutyl)acetamide has a wide range of potential applications in scientific research. In the future, it may be used to develop new drugs and therapies, as well as to investigate the structure and function of proteins, enzymes, and other macromolecules. Additionally, it may be used to study the effects of environmental toxins on biochemical processes. Furthermore, it may be used in studies of the structure and function of DNA and RNA molecules. Finally, it may be used in the development of new analytical techniques and technologies.
Safety and Hazards
Propriétés
IUPAC Name |
N-(4,4-diethoxybutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-4-13-10(14-5-2)7-6-8-11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANONYJUYWUFMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506548 | |
| Record name | N-(4,4-Diethoxybutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68029-07-2 | |
| Record name | N-(4,4-Diethoxybutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,4-diethoxybutyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzenamine, 4-ethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B1659696.png)
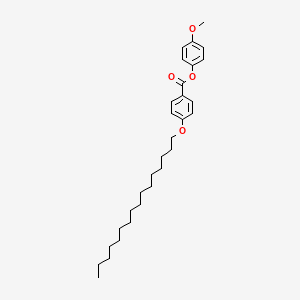
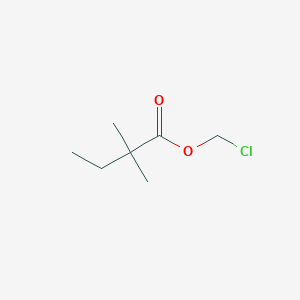
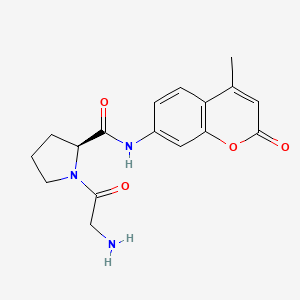
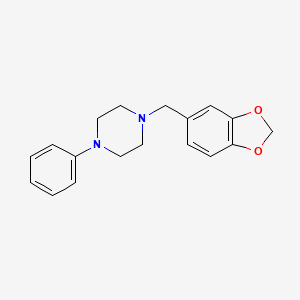
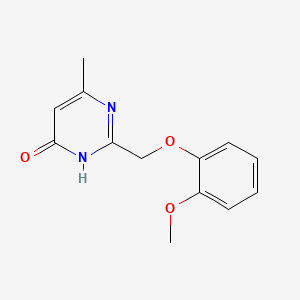
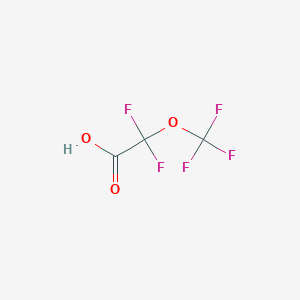
![4-[(4-Chloroanilino)methylidene]-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one](/img/structure/B1659706.png)
![3-Ethyl-9,10-dimethoxy-5-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-5-ium-2-one;iodide](/img/structure/B1659711.png)
